Methyl 4-carbamoylcubane-1-carboxylate
Overview
Description
Methyl (2r,3R,4s,5S)-4-carbamoylcubane-1-carboxylate hydrochloride is a synthetic organic compound that belongs to the cubane family Cubane derivatives are known for their unique cubic structure, which imparts significant strain energy and unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-carbamoylcubane-1-carboxylate typically involves multiple steps starting from commercially available precursors. The key steps include:
Formation of the Cubane Core: The cubane core is synthesized through a series of cyclization reactions, often involving the use of strong bases and high temperatures.
Methylation: The esterification of the carboxylate group with methanol in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (2r,3R,4s,5S)-4-carbamoylcubane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can replace the ester or carbamoyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary amines.
Scientific Research Applications
Methyl (2r,3R,4s,5S)-4-carbamoylcubane-1-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science: The high strain energy of the cubane core can be exploited in the development of high-energy materials and explosives.
Biological Studies: The compound can be used as a probe to study enzyme interactions and metabolic pathways.
Industrial Applications: It may serve as a precursor for the synthesis of other complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of Methyl 4-carbamoylcubane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cubane core’s rigidity and unique electronic properties can influence binding affinity and specificity. Molecular docking studies and biochemical assays are typically used to elucidate these interactions.
Comparison with Similar Compounds
Similar Compounds
Cubane-1,4-dicarboxylic acid: Another cubane derivative with two carboxylate groups.
Cubane-1,4-diamine: A cubane derivative with two amine groups.
Methyl cubane-1-carboxylate: A simpler cubane derivative with a single carboxylate group.
Uniqueness
Methyl (2r,3R,4s,5S)-4-carbamoylcubane-1-carboxylate hydrochloride is unique due to the presence of both carbamoyl and carboxylate groups, which provide multiple sites for chemical modification and potential biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
methyl 4-carbamoylcubane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-9(14)11-5-2-6(11)4-7(11)3(5)10(2,4)8(12)13/h2-7H,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEETXMAXTWYFRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001141265 | |
Record name | Methyl 4-(aminocarbonyl)pentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001141265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24539-27-3 | |
Record name | Methyl 4-(aminocarbonyl)pentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24539-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-(aminocarbonyl)pentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001141265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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